Methyl chloroasterrate Methyl chloroasterrate Methyl chloroasterrate is a natural product found in Aspergillus and Mallotus nudiflorus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1854647
InChI: InChI=1S/C18H17ClO8/c1-8-5-11(13(18(23)26-4)15(21)14(8)19)27-16-10(17(22)25-3)6-9(20)7-12(16)24-2/h5-7,20-21H,1-4H3
SMILES: CC1=CC(=C(C(=C1Cl)O)C(=O)OC)OC2=C(C=C(C=C2OC)O)C(=O)OC
Molecular Formula: C18H17ClO8
Molecular Weight: 396.8 g/mol

Methyl chloroasterrate

CAS No.:

Cat. No.: VC1854647

Molecular Formula: C18H17ClO8

Molecular Weight: 396.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl chloroasterrate -

Specification

Molecular Formula C18H17ClO8
Molecular Weight 396.8 g/mol
IUPAC Name methyl 3-chloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate
Standard InChI InChI=1S/C18H17ClO8/c1-8-5-11(13(18(23)26-4)15(21)14(8)19)27-16-10(17(22)25-3)6-9(20)7-12(16)24-2/h5-7,20-21H,1-4H3
Standard InChI Key XSBBWBWHNNKSSM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1Cl)O)C(=O)OC)OC2=C(C=C(C=C2OC)O)C(=O)OC
Canonical SMILES CC1=CC(=C(C(=C1Cl)O)C(=O)OC)OC2=C(C=C(C=C2OC)O)C(=O)OC

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

Methyl chloroasterrate is characterized by its molecular formula C₁₈H₁₇ClO₈ and a molecular weight of 396.8 g/mol. The compound is officially classified as an aromatic ether based on its structural configuration . According to its IUPAC nomenclature, the complete chemical name is methyl 3-chloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate, which reflects its complex molecular architecture containing multiple functional groups . This compound features a distinct chemical signature with chlorinated aromatic rings connected by an ether linkage, along with hydroxyl, methoxyl, and carboxylate functional groups strategically positioned within the molecular framework.

The structural composition of methyl chloroasterrate incorporates several key elements that define its chemical identity: a chlorine atom at the 3-position, a hydroxyl group at the 2-position, and a methoxycarbonyl group, all attached to a benzoate core structure with an ether bridge connecting to a second aromatic ring system . This arrangement of atoms and functional groups creates a unique molecular entity with specific chemical and potentially biological properties.

Structural Identifiers and Computational Chemistry

For identification purposes in chemical databases and literature, methyl chloroasterrate has several standardized identifiers. Its InChI (International Chemical Identifier) is InChI=1S/C18H17ClO8/c1-8-5-11(13(18(23)26-4)15(21)14(8)19)27-16-10(17(22)25-3)6-9(20)7-12(16)24-2/h5-7,20-21H,1-4H3, while its InChIKey is XSBBWBWHNNKSSM-UHFFFAOYSA-N . The compound's SMILES notation (Simplified Molecular Input Line Entry System) is CC1=CC(=C(C(=C1Cl)O)C(=O)OC)OC2=C(C=C(C=C2OC)O)C(=O)OC, providing a linear text representation of its structure .

These computational chemistry identifiers facilitate the digital cataloging and retrieval of information related to methyl chloroasterrate across scientific databases and literature, enabling researchers to access structural information efficiently for comparative studies and further investigations.

Natural Occurrence and Biological Sources

Fungal Origin and Taxonomy

Methyl chloroasterrate has been documented as a natural product isolated from fungi belonging to the genus Aspergillus . Specifically, it has been isolated from the culture broth of an Aspergillus species obtained from leaf litter samples during natural product screening initiatives . This discovery places methyl chloroasterrate within the extensive and diverse catalog of secondary metabolites produced by Aspergillus fungi, which are renowned for their prolific production of bioactive compounds with varied structural features and biological activities.

The identification of methyl chloroasterrate from Aspergillus highlights the importance of this fungal genus as a rich source of novel chemical entities with potential scientific significance. Aspergillus species are ubiquitous in nature and have been extensively studied for their capacity to produce metabolites with diverse applications in pharmaceutical, agricultural, and industrial sectors.

Co-occurring Metabolites and Chemical Ecology

In its natural context, methyl chloroasterrate exists alongside other related compounds within the fungal metabolome. During its initial isolation, researchers identified it in association with several other secondary metabolites including the benzophenone sulochrin, the grisandiene geodin, and the diphenyl ether asterric acid . This co-occurrence suggests potential biosynthetic relationships among these compounds within the producing organism.

Of particular note is the structural relationship between methyl chloroasterrate and methyl asterrate, the latter having its structure confirmed through single-crystal X-ray structure analysis . Additionally, methyl dichloroasterrate has been identified as another related compound, suggesting the existence of a family of chlorinated asterrate derivatives that may share biosynthetic pathways within the fungal producer .

Structural Relationships and Chemical Classification

Relationship to Other Diphenyl Ethers

Methyl chloroasterrate belongs to the chemical class of chlorinated diphenyl ethers, a group of compounds characterized by their distinctive structural features incorporating two aromatic rings connected by an oxygen bridge, with one or more chlorine atoms attached to the aromatic core . The identification of methyl chloroasterrate occurred alongside the discovery of other chlorinated diphenyl ethers from the same Aspergillus species, indicating that this fungal genus possesses the biosynthetic machinery to produce various members of this compound class.

The structural similarity between methyl chloroasterrate and other diphenyl ethers suggests potential relationships in terms of biosynthesis, biological activity, and ecological function within the producing organism. These structural relationships provide valuable insights for chemotaxonomic studies and biosynthetic investigations focused on understanding the metabolic pathways involved in the production of these compounds.

Structural Derivatives and Analogs

Within the chemical space of methyl chloroasterrate, several related compounds and structural analogs have been identified. Most notably, methyl dichloroasterrate represents a closely related derivative with an additional chlorine atom in its structure . Similarly, the non-chlorinated parent compound methyl asterrate shares the core structural framework but lacks the chlorine substituent .

The structural diversity observed among these related compounds raises intriguing questions about their biosynthesis, including whether methyl chloroasterrate serves as an intermediate or end product in a biosynthetic pathway. Additionally, the presence of these structural variations suggests potential structure-activity relationships that could influence their biological properties and ecological functions.

Analytical Detection and Quantification

Chromatographic and Spectroscopic Methods

The detection and quantification of methyl chloroasterrate in fungal extracts or biological samples would typically employ established analytical methods in natural product chemistry. High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS) represents the standard approach for identifying and quantifying such compounds in complex matrices.

The unique structural features of methyl chloroasterrate, including its chlorine atom and multiple functional groups, would create characteristic spectroscopic signatures that facilitate its identification. Mass spectrometry would be particularly valuable for confirming its molecular formula C₁₈H₁₇ClO₈ and for detecting fragmentation patterns indicative of its structural components.

Reference Standards and Database Integration

For reliable analytical detection, reference standards of methyl chloroasterrate would be necessary. Currently, the compound is cataloged in chemical databases such as PubChem with comprehensive structural information , facilitating its identification in research settings. The compound's various chemical identifiers, including its InChI key and SMILES notation, enable cross-referencing across different chemical databases and literature resources.

The integration of methyl chloroasterrate into spectral libraries and chemical databases enhances the capacity for researchers to identify this compound in new fungal isolates or environmental samples, potentially expanding our understanding of its natural distribution and ecological significance.

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